molecular formula C13H17ClN4O B12145877 1-(3-chlorophenyl)-3-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)urea

1-(3-chlorophenyl)-3-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)urea

Cat. No.: B12145877
M. Wt: 280.75 g/mol
InChI Key: GQHCNTADKUIZFN-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a chlorophenyl group and a tetrahydroazepinylamino moiety, suggests potential biological activity and industrial utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)urea typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chloroaniline, is reacted with phosgene to form 3-chlorophenyl isocyanate.

    Formation of the Tetrahydroazepine Intermediate: The tetrahydroazepine ring is synthesized through the reduction of azepine derivatives using hydrogenation or other reducing agents.

    Coupling Reaction: The 3-chlorophenyl isocyanate is then reacted with the tetrahydroazepine intermediate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure to maximize yield.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)urea can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the chlorophenyl or azepine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its target may trigger a cascade of biochemical events, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(2,3-dihydro-1H-inden-2-ylamino)urea
  • 1-(3-chlorophenyl)-3-(4,5-dihydro-1H-imidazol-2-ylamino)urea

Uniqueness

1-(3-chlorophenyl)-3-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)urea is unique due to its specific combination of a chlorophenyl group and a tetrahydroazepinylamino moiety, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C13H17ClN4O

Molecular Weight

280.75 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)urea

InChI

InChI=1S/C13H17ClN4O/c14-10-5-4-6-11(9-10)16-13(19)18-17-12-7-2-1-3-8-15-12/h4-6,9H,1-3,7-8H2,(H,15,17)(H2,16,18,19)

InChI Key

GQHCNTADKUIZFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)NNC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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